molecular formula C12H13Br B2713791 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene CAS No. 108722-46-9

4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene

Cat. No. B2713791
CAS RN: 108722-46-9
M. Wt: 237.14
InChI Key: JXUDTIMNBBRXGB-UHFFFAOYSA-N
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Description

“4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene” is a chemical compound with the CAS Number: 108722-46-9 . It has a molecular weight of 237.14 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H13Br/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . It has a predicted boiling point of 319.2±42.0 °C and a predicted density of 1.447±0.06 g/cm3 .

Scientific Research Applications

Organic Synthesis and Functionalization

4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene derivatives have been utilized in organic synthesis, demonstrating their versatility as intermediates. For instance, the indium-mediated γ-pentadienylation of aldehydes and ketones using brominated dienes results in the formation of cross-conjugated triene systems. These systems undergo rapid reactions with dienophiles to produce tandem intermolecular Diels-Alder adducts, highlighting their utility in constructing complex molecular architectures (Woo, Squires, & Fallis, 1999).

Fluorescent Probes and Materials

The synthesis of functionalized, water-soluble BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) derivatives showcases the application of bromo-substituted indacenes in the development of fluorescent materials. These derivatives are designed for high fluorescence in aqueous environments, indicating their potential in biological imaging and sensors (Li, Han, Nguyen, & Burgess, 2008).

Photovoltaic Devices

In the field of organic electronics, 4-bromoanisole, a compound related to this compound, has been used as a processing additive to control the morphology of semiconducting polymer blends in organic photovoltaic devices. This application underscores the importance of bromo-substituted compounds in optimizing the efficiency of solar energy conversion (Liu, Huettner, Rong, Sommer, & Friend, 2012).

Brominated Disinfection Byproducts

Research into the formation and decomposition of brominated disinfection byproducts in water treatment processes has also involved compounds related to this compound. Understanding the behavior of these byproducts is crucial for ensuring the safety and quality of drinking water (Zhai & Zhang, 2011).

Safety and Hazards

The safety information for “4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

4-bromo-1,2,3,5,6,7-hexahydro-s-indacene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUDTIMNBBRXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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